molecular formula C16H19NO B2878006 N-(4-methoxybenzyl)-1-phenylethanamine CAS No. 356537-04-7

N-(4-methoxybenzyl)-1-phenylethanamine

Cat. No.: B2878006
CAS No.: 356537-04-7
M. Wt: 241.334
InChI Key: DMMOIEFDHGQJIY-UHFFFAOYSA-N
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Description

Significance of Substituted Benzylamines and Chiral Amines in Organic Synthesis

Substituted benzylamines are a critically important class of compounds in organic synthesis, primarily due to their versatility. The benzyl (B1604629) group can serve as a readily removable protecting group for amines, which is stable under a wide range of reaction conditions but can be cleaved selectively, typically through catalytic hydrogenolysis. ias.ac.inwikipedia.org This allows for complex manipulations of other functional groups within a molecule without affecting the amine. Furthermore, substituted benzylamines are crucial intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. chemicalbook.comchemicalbook.com Their derivatives are found in compounds ranging from analgesics to antidepressants. nih.govwikipedia.org The substitution pattern on the aromatic ring can significantly modulate the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

Chiral amines, in parallel, are indispensable tools in modern asymmetric synthesis. nih.gov Their importance stems from their widespread presence in natural products and pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect. researchgate.net Chiral amines are extensively used as:

Chiral Auxiliaries: Temporarily incorporated into a substrate to direct a stereoselective reaction, after which they are cleaved and can often be recovered.

Chiral Resolving Agents: Used to separate racemic mixtures by forming diastereomeric salts that can be separated by crystallization.

Chiral Catalysts and Ligands: Employed in small amounts to catalyze enantioselective reactions, providing an efficient and atom-economical route to chiral products. acs.org

The convergence of these two areas—substituted benzylamines and chiral amines—in a single molecule like N-(4-methoxybenzyl)-1-phenylethanamine provides synthetic chemists with a powerful building block for constructing enantiomerically pure, complex target molecules.

Overview of the Chemical Structure and Stereoisomeric Forms of this compound

The chemical structure of this compound is characterized by a secondary amine linking a 1-phenylethyl group and a 4-methoxybenzyl group.

Structural Breakdown:

1-Phenylethanamine Core: This fragment consists of a phenyl ring attached to an ethylamine (B1201723) backbone. The carbon atom bonded to the phenyl ring and the amino group is a stereocenter.

N-(4-methoxybenzyl) Group: This substituent on the nitrogen atom is a benzyl group with a methoxy (B1213986) (-OCH₃) substituent at the para-position (position 4) of its phenyl ring. nih.gov

The presence of a single stereocenter at the α-carbon of the phenylethyl moiety means that this compound can exist in three distinct stereoisomeric forms:

(R)-N-(4-methoxybenzyl)-1-phenylethanamine

(S)-N-(4-methoxybenzyl)-1-phenylethanamine

A racemic mixture, (±)-N-(4-methoxybenzyl)-1-phenylethanamine , containing equal amounts of the (R)- and (S)-enantiomers.

The absolute configuration of the stereocenter is crucial, as it dictates the three-dimensional arrangement of the molecule, which in turn governs its interactions in chiral environments, such as during asymmetric synthesis or in biological systems. The synthesis of this compound often involves the reductive amination of acetophenone (B1666503) with 4-methoxybenzylamine (B45378) or the N-alkylation of 1-phenylethanamine with 4-methoxybenzyl chloride. researchgate.net

Property Value
Molecular Formula C₁₆H₁₉NO
Molecular Weight 241.33 g/mol
Core Structure Phenethylamine (B48288)
Key Functional Groups Secondary Amine, Phenyl, Methoxy
Chirality Chiral, one stereocenter
Stereoisomers (R), (S), Racemic

Note: Physical properties such as melting point and boiling point are dependent on the specific stereoisomeric form and are not listed.

Historical Context of N-Alkylated Phenylethylamines in Synthetic Chemistry

The history of phenylethylamines is deeply rooted in the study of natural products and medicinal chemistry. wikipedia.org The parent compound, phenethylamine, is an endogenous trace amine in the human brain and forms the structural backbone for a vast number of biologically active molecules, including hormones, neurotransmitters (like dopamine (B1211576) and norepinephrine), and alkaloids. nih.gov

The development of methods for N-alkylation of phenylethylamines marked a significant step forward in synthetic chemistry, allowing for the systematic modification of these structures to explore structure-activity relationships. bath.ac.uknih.gov Early methods often involved direct alkylation with alkyl halides. However, the advancement of synthetic methodologies, particularly the development of reductive amination in the 20th century, provided a more versatile and widely applicable route to N-alkylated amines. google.com This reaction, which involves the condensation of an amine with a carbonyl compound to form an imine, followed by reduction, became a cornerstone for the synthesis of secondary and tertiary amines.

The introduction of chiral N-alkylated phenylethylamines became particularly important with the rise of asymmetric synthesis. Chiral phenylethylamine derivatives have been used extensively as chiral auxiliaries and as starting materials for complex drug molecules. google.com The ability to install various N-alkyl and N-benzyl groups allows chemists to fine-tune steric and electronic properties, which is essential for achieving high levels of stereocontrol in asymmetric transformations. The study of these compounds has thus evolved from initial explorations of natural alkaloids to the rational design of catalysts and intermediates for modern, highly selective organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13(15-6-4-3-5-7-15)17-12-14-8-10-16(18-2)11-9-14/h3-11,13,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMOIEFDHGQJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Methoxybenzyl 1 Phenylethanamine

Reductive Amination Pathways for N-(4-methoxybenzyl)-1-phenylethanamine Synthesis

Reductive amination pathways are a cornerstone in the synthesis of secondary amines like this compound. rsc.org These methods are valued for their efficiency, often coupling readily available aldehydes and amines. rsc.org The two principal strategies involve either a direct, single-vessel reaction or a two-step sequence featuring the formation and subsequent reduction of an imine.

Direct reductive amination, also known as a one-pot reaction, combines 4-methoxybenzaldehyde (B44291) and 1-phenylethanamine with a reducing agent in a single reaction vessel. This method is efficient as it bypasses the need to isolate the intermediate imine, thereby saving time and resources. The success of this reaction hinges on the choice of reducing agent, which must be mild enough not to reduce the starting aldehyde faster than the imine is formed.

Catalytic hydrogenation is a widely employed protocol for direct reductive amination. This technique uses molecular hydrogen (H₂) as the reducing agent in the presence of a metal catalyst. rsc.org Heterogeneous catalysts, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), are frequently used due to their high efficiency and ease of separation from the reaction mixture. google.com

In a typical procedure, 4-methoxybenzaldehyde and 1-phenylethanamine are dissolved in a suitable solvent, the catalyst is added, and the mixture is subjected to a hydrogen atmosphere. The reaction proceeds through the in-situ formation of the N-(4-methoxybenzylidene)-1-phenylethanamine intermediate, which is immediately hydrogenated to yield the final secondary amine product. The choice of catalyst, solvent, temperature, and hydrogen pressure can significantly influence the reaction's yield and selectivity. google.com

Table 1: Representative Conditions for Catalytic Hydrogenation in Reductive Amination
CatalystSolventTemperature (°C)PressureTypical Yield
5% Pt/CMethanol (B129727)60NormalHigh (>95%)
Pd/CEthanol (B145695)25-601-10 atmGood to Excellent
Raney NickelMethanol/Ammonia50-100HighVariable

The efficiency of a one-pot synthesis is a significant advantage in both laboratory and industrial settings. nii.ac.jp This methodology combines all reactants at the outset, streamlining the process and minimizing waste. gla.ac.uk For the synthesis of this compound, this involves mixing the aldehyde, amine, and a reducing agent in a single vessel.

Process optimization focuses on several key parameters to maximize yield and purity while minimizing reaction time. These parameters include the molar ratio of reactants, the choice and amount of reducing agent or catalyst, solvent selection, reaction temperature, and pH. For instance, using a slight excess of the amine can help drive the initial imine formation. Chemical reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) are often preferred in one-pot reactions because they are selective for the imine over the aldehyde. The optimization of these conditions is crucial for preventing side reactions, such as the reduction of the aldehyde to an alcohol or the formation of tertiary amines. rsc.org

An alternative to the direct method is a two-step pathway that involves the synthesis and isolation of the imine intermediate, N-(4-methoxybenzylidene)-1-phenylethanamine, followed by a separate reduction step. This approach allows for the purification of the imine, which can lead to a final product of higher purity. It also offers greater flexibility in the choice of reducing agents, as harsher reagents can be used without the risk of reducing the starting aldehyde.

The formation of the imine, also known as a Schiff base, is achieved through the condensation reaction between 4-methoxybenzaldehyde and 1-phenylethanamine. This reaction typically involves mixing the two reactants in a solvent, often with heating, to facilitate the removal of water, which drives the equilibrium towards the imine product. researchgate.net

A common laboratory procedure involves refluxing equimolar amounts of the aldehyde and amine in a solvent like ethanol or toluene. researchgate.net The water formed during the reaction can be removed azeotropically using a Dean-Stark apparatus, particularly when using solvents like toluene. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Once the reaction is complete, the solvent is evaporated, and the crude imine can be purified, often by recrystallization or chromatography, before proceeding to the reduction step.

Once the N-(4-methoxybenzylidene)-1-phenylethanamine intermediate is synthesized and purified, it is reduced to the target secondary amine. A variety of reducing agents can be employed for this transformation.

One of the most common and convenient methods is the use of hydride reagents, particularly sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org The reduction is typically carried out by dissolving the imine in a protic solvent, such as methanol or ethanol, and then adding the sodium borohydride portion-wise at a controlled temperature, often at room temperature or below. organic-chemistry.org The reaction is generally rapid and clean, yielding the desired this compound.

Catalytic hydrogenation, as described for the direct method, is also a highly effective strategy for reducing the isolated imine. google.com The imine is dissolved in a solvent like ethanol or ethyl acetate, a catalyst such as Pd/C is added, and the mixture is exposed to hydrogen gas until the reduction is complete. This method is known for its high yields and the clean nature of the final product.

Table 2: Common Reduction Methods for Imine Intermediates
Reducing Agent/MethodSolventTypical ConditionsAdvantages
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom temperature, 1-3 hoursMild, easy to handle, good yields
Catalytic Hydrogenation (H₂/Pd/C)Ethanol, Ethyl AcetateRoom temperature, 1 atm H₂High yield, clean product, catalyst is recyclable
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl ether0°C to room temperatureVery powerful reducing agent

Imine Intermediate Formation and Subsequent Reduction

Stereoselective Synthesis of this compound Enantiomers

Achieving stereoselectivity in the synthesis of this compound enantiomers relies on strategies that can influence the formation of the stereogenic center. The primary approaches involve the use of chiral starting materials, diastereoselective reactions, and the application of chiral auxiliaries.

One of the most direct methods for synthesizing a specific enantiomer of this compound is to begin with an enantiomerically pure precursor. The use of chiral (R)- or (S)-1-phenylethanamine as a starting material ensures that the stereochemistry at the chiral center is pre-determined. nih.gov

The most common reaction for this purpose is reductive amination. This process involves the reaction of the chiral 1-phenylethanamine with 4-methoxybenzaldehyde. The initial reaction forms a chiral imine intermediate, which is then reduced in situ to the final secondary amine product. Since the original stereocenter of 1-phenylethanamine is not involved in the reaction, its configuration is retained in the final product.

The general reaction scheme is as follows:

(R)-1-phenylethanamine + 4-methoxybenzaldehyde → Intermediate imine → Reduction → (R)-N-(4-methoxybenzyl)-1-phenylethanamine

(S)-1-phenylethanamine + 4-methoxybenzaldehyde → Intermediate imine → Reduction → (S)-N-(4-methoxybenzyl)-1-phenylethanamine

Various reducing agents can be employed for the reduction step, including sodium borohydride (NaBH₄) or catalytic hydrogenation. nih.gov This strategy is efficient because the chirality is sourced directly from a commercially available chiral pool chemical. nih.gov

Starting PrecursorReagentProductStereochemical Outcome
(R)-1-Phenylethanamine4-Methoxybenzaldehyde(R)-N-(4-methoxybenzyl)-1-phenylethanamineRetention of (R)-configuration
(S)-1-Phenylethanamine4-Methoxybenzaldehyde(S)-N-(4-methoxybenzyl)-1-phenylethanamineRetention of (S)-configuration

Diastereoselective synthesis is an approach where a chiral center in a molecule influences the creation of a second chiral center, leading to the preferential formation of one diastereomer over another. While the direct N-alkylation of 1-phenylethanamine with a 4-methoxybenzyl halide does not create a new stereocenter, the principles of diastereoselectivity are fundamental in the synthesis of more complex N-alkylated phenylethylamines.

In a hypothetical scenario where the alkylating agent itself contained a prochiral center, the inherent chirality of the phenylethylamine would direct the nucleophilic attack. The two possible transition states leading to the two different diastereomers would not be energetically equivalent. Steric hindrance and electronic interactions involving the phenyl and methyl groups on the chiral amine would favor the transition state with lower energy, resulting in a higher yield of one diastereomer. This concept of substrate-controlled diastereoselectivity is a cornerstone of asymmetric synthesis. nih.gov

Clean and efficient methods for the N-alkylation of phenylethylamines often employ alcohols as alkylating agents in the presence of an iridium catalyst. nih.govbath.ac.uk This "hydrogen borrowing" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. nih.gov If a chiral amine is used, its stereocenter can influence the stereochemical outcome of the reduction of the imine intermediate, particularly if the reducing agent is bulky or if the reaction is catalyzed by a chiral complex.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This strategy is one of the most reliable and versatile in asymmetric synthesis. researchgate.netcolab.ws

Key Chiral Auxiliaries in Amine Synthesis:

Evans Oxazolidinones: Popularized by David A. Evans, these auxiliaries are widely used to direct asymmetric alkylations, aldol (B89426) reactions, and other transformations. wikipedia.orgresearchgate.net An N-acyl oxazolidinone can be stereoselectively alkylated to create a new chiral center, and subsequent cleavage of the auxiliary yields a chiral carboxylic acid, which can be converted to an amine. researchgate.net

tert-Butanesulfinamide: Developed by Jonathan A. Ellman, tert-butanesulfinamide has become an extensively used chiral reagent for the asymmetric synthesis of a vast array of amines. yale.edu It reacts with aldehydes or ketones to form N-sulfinyl imines. The chiral sulfinyl group then directs the nucleophilic addition of an organometallic reagent to the imine carbon with high diastereoselectivity. nih.gov A simple acidic hydrolysis then removes the auxiliary to provide the highly enantioenriched primary amine. nih.gov

SAMP/RAMP Hydrazines: Developed by Dieter Enders, (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) are used to form chiral hydrazones with aldehydes or ketones. Stereoselective alkylation of the corresponding lithiated hydrazone followed by cleavage of the auxiliary yields the chiral carbonyl compound, which can be further converted into a chiral amine.

Chiral AuxiliaryType of IntermediateKey Reaction ControlledResulting Chiral Product (after cleavage)
Evans OxazolidinoneN-Acyl ImideAsymmetric Alkylation, Aldol ReactionCarboxylic Acids, Alcohols (convertible to amines)
tert-ButanesulfinamideN-Sulfinyl ImineDiastereoselective Nucleophilic AdditionPrimary Amines
SAMP/RAMPHydrazoneAsymmetric α-Alkylation of CarbonylsAldehydes, Ketones (convertible to amines)

These auxiliary-based methods provide powerful and predictable control over stereochemistry and are fundamental tools for preparing a wide range of chiral amines for research and industry. yale.eduresearchgate.net

Reaction Mechanisms and Kinetics in N 4 Methoxybenzyl 1 Phenylethanamine Formation and Transformation

Mechanistic Investigations of Reductive Amination Leading to N-(4-methoxybenzyl)-1-phenylethanamine

The initial step in the synthesis is the nucleophilic addition of the primary amine, 1-phenylethanamine, to the carbonyl carbon of 4-methoxybenzaldehyde (B44291). This forms a hemiaminal (or carbinolamine) intermediate. This step is generally reversible and is often the rate-determining step under neutral or basic conditions. The subsequent dehydration of the hemiaminal to form the imine is typically acid-catalyzed and involves the protonation of the hydroxyl group, facilitating its departure as a water molecule.

The kinetics of imine formation can be influenced by several factors:

pH: The reaction rate is highly pH-dependent. Mildly acidic conditions (pH 4-6) are often optimal as they facilitate the dehydration of the hemiaminal without excessive protonation of the amine nucleophile, which would render it unreactive.

Solvent: The choice of solvent can affect the reaction equilibrium. Removal of water, for instance by azeotropic distillation or the use of dehydrating agents, can drive the equilibrium towards the formation of the imine according to Le Châtelier's principle. nih.gov

Reactant Structure: The electronic and steric properties of both the aldehyde and the amine play a significant role. Electron-donating groups on the aldehyde can slow the initial nucleophilic attack, while bulky substituents on either reactant can hinder the reaction sterically.

Recent studies have shown that imine formation can proceed efficiently even under solvent-free conditions, simply by mixing the aldehyde and amine, followed by pressure reduction to remove the water byproduct. scirp.org The reaction between p-anisaldehyde (4-methoxybenzaldehyde) and various amines has been shown to proceed to high yields using this method. scirp.org

Reactant 1Reactant 2ConditionsYieldReference
p-Anisaldehydeo-ToluidineSolvent-free, pressure reduction99% scirp.org
4-Methoxybenzaldehyde1-PhenylethanaminePt/C, H₂- google.com
AldehydesAminesIridium catalysts, formic acid~80-95% researchgate.net

This table presents yields for imine formation or subsequent reductive amination under various conditions, highlighting the efficiency of different synthetic approaches.

The second stage of the synthesis is the reduction of the C=N double bond of the imine intermediate. This is most commonly achieved through catalytic hydrogenation. Heterogeneous catalysts are widely employed due to their effectiveness, ease of separation from the reaction mixture, and reusability. rsc.orgresearchgate.net

Commonly used heterogeneous catalysts include:

Palladium on Carbon (Pd/C): A versatile and widely used catalyst for hydrogenations.

Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂): Often used for the hydrogenation of imines and in reductive amination reactions. google.comrsc.org

Rhodium on Carbon (Rh/C): Effective for the hydrogenation of aromatic rings, but also used for imine reduction. researchgate.net

The mechanism of heterogeneous catalytic hydrogenation, generally described by the Horiuti-Polanyi mechanism, involves the following steps:

Adsorption: Both the imine and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.

Hydrogen Dissociation: The H-H bond is cleaved, and hydrogen atoms bind to the catalyst surface.

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon and nitrogen atoms of the adsorbed imine double bond.

Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The efficiency and selectivity of the hydrogenation can be influenced by the choice of catalyst, solvent, temperature, and hydrogen pressure. For instance, a patent describes the synthesis of a related compound using Pt/C as the catalyst for the reductive amination step. google.com

CatalystSubstrateReaction TypeKey Features
Pt/CIminesHydrogenationEffective for C=N bond reduction. google.com
Pd/CAldehyde + AmineReductive AminationCommon catalyst for one-pot synthesis. arkat-usa.org
Rh/GrAromatic CompoundsHydrogenationActive at room temperature and atmospheric pressure. researchgate.net
Fe₃O₄–GO–SO₃HAldehyde + Amine + OtherMulti-componentMagnetic, reusable solid acid catalyst. mdpi.com

This interactive table summarizes various heterogeneous catalysts used in reductive amination and related hydrogenation reactions.

Stereochemical Control and Diastereoselectivity in Amine Synthesis via Imine Reduction

Stereochemistry is a critical aspect of the synthesis of this compound, as the starting material, 1-phenylethanamine, is a chiral molecule possessing a stereocenter. The reduction of the imine formed from a chiral amine and an achiral aldehyde creates a second stereocenter. This results in the potential formation of two diastereomers, (R,R)/(S,S) and (R,S)/(S,R).

The stereochemical outcome of the reduction is determined by the facial selectivity of the hydride (or hydrogen) addition to the prochiral imine carbon. The pre-existing stereocenter in the 1-phenylethyl moiety directs the approach of the reducing agent. This phenomenon, known as substrate-controlled diastereoselection, can often be predicted by stereochemical models such as Cram's rule or the Felkin-Anh model. Generally, the reducing agent will preferentially attack from the less sterically hindered face of the imine, leading to the formation of one diastereomer in excess.

The level of diastereoselectivity is dependent on several factors:

The nature of the chiral auxiliary: The steric bulk of the groups on the existing stereocenter influences the facial bias.

The reducing agent: Bulkier reducing agents often lead to higher diastereoselectivity.

Reaction conditions: Temperature and solvent can affect the conformational populations of the imine and the transition state energies, thereby influencing the diastereomeric ratio (dr).

Highly diastereoselective methods for the reduction of imines are crucial for the synthesis of enantiomerically pure amines, which are valuable building blocks for pharmaceuticals and other biologically active molecules. researchgate.netacs.orgnih.gov For example, metal-free catalytic reductions of chiral imines have been reported to afford products with high diastereoisomeric excess (de). acs.org Similarly, copper-catalyzed reductive couplings of imines can proceed with high diastereoselectivity, yielding single stereoisomers. nih.gov

Kinetic Isotope Effects in Related Amine Hydrogenation Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution at a particular atomic position affects the rate of a chemical reaction. wikipedia.orgchem-station.com In the context of the hydrogenation of the imine leading to this compound, studying the KIE can provide insight into the rate-determining step of the reduction.

This is typically done by replacing a hydrogen atom with a deuterium (B1214612) atom at a position involved in bond-breaking or bond-making in the rate-determining step. For the reduction of an imine, the hydrogen atom being transferred from the catalyst surface to the imine carbon is of primary interest. A primary KIE (kH/kD > 1) is observed when the C-H bond (or N-H, or catalyst-H bond) is broken in the rate-determining step. wikipedia.org

In many catalytic hydrogenations, the hydride transfer step is not rate-determining, resulting in a negligible KIE (kH/kD ≈ 1). wikipedia.org

However, in some enzymatic and organometallic systems, C-H bond cleavage is the rate-limiting step, and large primary KIEs are observed. nih.gov For example, the oxidation of 4-methoxybenzylamine (B45378) by monoamine oxidase B (MAO B) shows a significant KIE, suggesting a contribution from quantum tunneling. nih.gov

Deuterium labeling studies, where D₂ gas is used instead of H₂, are instrumental in tracing the pathway of hydrogen atoms during the reaction and confirming the source of the added hydrogens. researchgate.netresearchgate.net In cases of transfer hydrogenation using deuterium-labeled sources like D₂O, selective deuteration can occur, providing mechanistic details about hydrogen exchange processes with the catalyst. acs.orgacs.org

The magnitude of the KIE can help distinguish between different potential mechanisms, such as a concerted transfer of two hydrogen atoms versus a stepwise transfer, and can indicate whether the C-H bond cleavage is the energetic bottleneck of the catalytic cycle. researchgate.netrsc.org

Structural Elucidation and Characterization Methodologies for N 4 Methoxybenzyl 1 Phenylethanamine

Spectroscopic Techniques for N-(4-methoxybenzyl)-1-phenylethanamine Structural Confirmation

Spectroscopy is a cornerstone in the characterization of molecular structures, probing the interaction of electromagnetic radiation with the compound to reveal information about its electronic and vibrational states, as well as the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within this compound.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum would confirm the presence of all distinct proton environments in the molecule. The aromatic protons on the phenylethyl and methoxybenzyl groups would appear as complex multiplets in the downfield region (typically δ 7.2-6.8 ppm). The methoxy (B1213986) group (-OCH₃) protons would yield a sharp singlet at approximately δ 3.8 ppm. The benzylic protons of the 4-methoxybenzyl group (-CH₂-) would likely appear as a doublet of doublets or an AB quartet due to their diastereotopicity, arising from the adjacent chiral center. The methine proton (-CH-) of the phenylethyl moiety would resonate as a quartet, coupled to the adjacent methyl protons. These methyl protons (-CH₃) would, in turn, appear as a doublet. The N-H proton signal would be a broad singlet, the chemical shift of which can be concentration and solvent-dependent.

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the structure. The spectrum would show distinct signals for the methyl and methine carbons of the phenylethyl group, the methylene (B1212753) carbon of the methoxybenzyl group, and the methoxy carbon. The aromatic carbons would produce a series of signals in the δ 110-160 ppm range. The carbon atom bearing the methoxy group would be significantly downfield shifted due to the deshielding effect of the oxygen atom.

Based on data from closely related structures, such as N-(4-methoxybenzyl) amides and the constituent amine fragments, the predicted chemical shifts for this compound are summarized below. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic C-H (Phenylethyl)~7.20-7.35 (m, 5H)~127-129, ~145 (quaternary)
Aromatic C-H (Methoxybenzyl, ortho to CH₂)~7.15 (d, 2H)~129-131
Aromatic C-H (Methoxybenzyl, ortho to OCH₃)~6.85 (d, 2H)~114
-CH- (Phenylethyl)~3.80 (q, 1H)~58-60
-OCH₃~3.77 (s, 3H)~55
-CH₂- (Benzyl)~3.60 (ABq or dd, 2H)~50-52
-CH₃ (Phenylethyl)~1.35 (d, 3H)~24-26
N-HVariable, broad singletN/A

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit several characteristic absorption bands confirming its structure. A key feature would be a weak to medium absorption band in the region of 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the secondary amine. The C-N stretching vibration would appear in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl, methylene, and methine groups would be observed just below 3000 cm⁻¹. The presence of the aromatic rings would be further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A strong, characteristic C-O stretching band for the aryl ether (methoxy group) would be prominent around 1240-1250 cm⁻¹. nih.govnist.govchemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound
Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3300 - 3500Weak-Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2970Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-O Stretch (Aryl Ether)1240 - 1250Strong
C-N Stretch1020 - 1250Medium

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

For this compound (C₁₆H₁₉NO), the molecular weight is 241.33 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 241.

The fragmentation pattern is highly predictable and provides significant structural confirmation. The molecule is expected to undergo characteristic cleavages alpha to the nitrogen atom (α-cleavage), which is a common pathway for amines.

Formation of the 4-methoxybenzyl cation: Cleavage of the bond between the nitrogen and the phenylethyl group's chiral carbon would result in the resonance-stabilized 4-methoxybenzyl cation at m/z = 121 . This is often a very abundant ion.

Formation of the C₈H₁₀N⁺ ion: Cleavage of the C-C bond between the benzyl (B1604629) CH₂ and the 4-methoxyphenyl (B3050149) ring is less favored, but cleavage alpha to the nitrogen on the other side can occur. Loss of a methyl group from the phenylethyl moiety is less common. A more significant fragmentation pathway involves the loss of a phenyl group to form an ion at m/z 164, or the loss of the benzyl group to form an ion at m/z 150. However, the most dominant fragmentation is typically benzylic cleavage.

Formation of the tropylium (B1234903) ion: The N-benzyl-1-phenylethylamine structure often shows a base peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), formed from the benzyl portion of the molecule. nih.govchemicalbook.com Similarly, cleavage of the bond between the chiral carbon and the phenyl ring could lead to a fragment ion at m/z 134 ([M-C₆H₅]⁺).

The presence of the molecular ion at m/z 241 and key fragments at m/z 121 would be strong evidence for the proposed structure.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for compounds containing chromophores, such as aromatic rings and other conjugated systems.

This compound contains two chromophores: the phenyl ring and the 4-methoxyphenyl ring. These rings will give rise to characteristic π → π* electronic transitions.

The phenyl group typically shows a strong absorption band (the E₂-band) around 200-210 nm and a weaker, structured band (the B-band) around 255-265 nm.

The 4-methoxyphenyl group contains a powerful electron-donating methoxy group (-OCH₃), which acts as an auxochrome. The lone pairs on the oxygen atom interact with the π-electron system of the benzene (B151609) ring, causing a bathochromic shift (a shift to longer wavelengths) and often an increase in absorption intensity (hyperchromic effect) compared to unsubstituted benzene. nist.gov

Therefore, the UV-Vis spectrum of this compound is expected to show strong absorptions with maxima shifted to longer wavelengths than those of simple benzene, likely in the 220-230 nm and 270-280 nm regions. researchgate.net

X-ray Crystallography Studies of this compound and its Salts/Derivatives

While spectroscopic methods reveal molecular connectivity, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. mdpi.com This technique can determine bond lengths, bond angles, and the precise spatial relationship between all atoms, including the absolute configuration of chiral centers.

The study revealed that this compound crystallizes in the monoclinic crystal system with the centrosymmetric P2₁/c space group. mdpi.com The determination of the crystal system and space group is the first step in solving a crystal structure and provides fundamental information about the symmetry and packing of the molecules in the crystal lattice. For chiral compounds like this compound, crystallization as a single enantiomer will necessitate a chiral space group (one lacking inversion centers or mirror planes), while crystallization as a racemic mixture often occurs in a centrosymmetric space group. mdpi.comproquest.com

The detailed geometric parameters, including bond lengths and angles, obtained from such studies serve as benchmark values for this class of compounds.

Table 3: Crystallographic Data for a Related Chiral Secondary Amine Derivative (4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline) mdpi.com
ParameterValue
Empirical FormulaC₁₃H₁₃ClN₂
Formula Weight232.71
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.0388(10)
b (Å)10.4357(10)
c (Å)11.7766(12)
β (°)108.973(4)
Volume (ų)1166.7(2)
Z (Molecules per unit cell)4

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Related Crystal Structures

While specific crystallographic data for this compound is not extensively detailed in publicly accessible literature, a thorough understanding of its potential solid-state architecture can be derived from the analysis of closely related structures. The molecular structure, featuring a secondary amine, a phenyl ring, and a methoxybenzyl group, suggests the prevalence of several key intermolecular interactions that dictate the crystal packing. These interactions include hydrogen bonds, π-π stacking, and weaker C-H···π interactions.

Hydrogen bonding is a primary directional force in the crystal packing of amine-containing compounds. In related phenylethylamine derivatives, N—H···O and N—H···N hydrogen bonds are common. For instance, in the crystal structure of 2-phenylethylaminium 4-nitrophenolate (B89219) monohydrate, N—H···O hydrogen bonds, along with O—H···O bonds, link anions, cations, and water molecules into extensive sheets. nih.gov The secondary amine in this compound can act as a hydrogen bond donor, while the oxygen atom of the methoxy group and the nitrogen atom itself can serve as acceptors. Studies on 2-phenylethylamine homodimers have explored the nature of N-H···N interactions, which, although weaker than O-H···N bonds, play a significant role in molecular aggregation. nih.govresearchgate.net

Furthermore, the presence of two aromatic rings (the phenyl and the 4-methoxybenzyl groups) strongly suggests the importance of π-π stacking interactions in the crystal lattice. These interactions, where the electron-rich π systems of the aromatic rings align, contribute significantly to the stabilization of the crystal structure. In the crystal of 2-phenylethylaminium 4-nitrophenolate, π–π stacking interactions with a centroid-to-centroid distance of 3.896 Å are observed, contributing to a three-dimensional network. nih.gov Similarly, in a triclinic polymorph of N-(4-methoxybenzyl)phthalimide, offset face-to-face π–π interactions between phthalimide (B116566) units are a key feature of the molecular packing. nih.gov

Interaction TypePotential Donor/Acceptor/Participant in this compoundExample from Related Structures
Hydrogen Bonding Donor: N-H group. Acceptors: N atom, O atom of the methoxy group.N—H···O and O—H···O bonds creating sheet-like structures. nih.gov
π-π Stacking Phenyl ring, 4-methoxybenzyl ring.Centroid-centroid distances of ~3.9 Å observed between aromatic rings. nih.gov
C-H···π Interactions C-H bonds of the ethylamine (B1201723) backbone and aromatic rings pointing towards the face of another aromatic ring.Weak interactions contributing to a 3D network. nih.gov

Chirality and Absolute Configuration Determination in Crystalline Forms of this compound Precursors

This compound is a chiral molecule due to the stereocenter at the carbon atom of the ethylamine backbone bonded to the phenyl group and the nitrogen atom. This chirality originates from its precursor, 1-phenylethylamine (B125046) (α-PEA), which is a widely used chiral building block in organic synthesis. nih.gov The determination of the absolute configuration of these precursors is a critical step that dictates the stereochemistry of the final product.

The most definitive method for determining the absolute configuration of a chiral molecule is single-crystal X-ray diffraction. spark904.nl By analyzing the diffraction pattern of a suitable crystal, the precise three-dimensional arrangement of atoms in the molecule can be determined, allowing for the unambiguous assignment of the (R) or (S) configuration at the stereocenter. For precursors like 1-phenylethylamine, this is often achieved by forming diastereomeric salts with a chiral resolving agent of a known absolute configuration, such as tartaric acid. nih.gov The resulting diastereomers have different physical properties, including solubility, which allows for their separation by crystallization. Subsequent X-ray analysis of a single crystal of the diastereomeric salt confirms the absolute configuration of the amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the assignment of absolute configuration, often employed when suitable crystals for X-ray diffraction cannot be obtained. nih.govnih.gov This can be achieved through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). For instance, reacting a chiral amine with a CDA like Mosher's acid creates diastereomers that exhibit distinct chemical shifts in their NMR spectra. Analysis of these differences allows for the determination of the absolute configuration.

In a specific application, the absolute configuration of 1-phenylethylamine has been visualized using cholesteric liquid crystals. walisongo.ac.id In this experiment, a chiral imine is synthesized from an enantiomer of 1-phenylethylamine. This chiral dopant induces a helical structure in a nematic liquid crystal host. The handedness of this helix, and thus the polarization of the reflected light, is directly dependent on the absolute configuration of the starting amine. walisongo.ac.id This provides a macroscopic method to distinguish between enantiomers.

The absolute configuration of the 1-phenylethylamine precursor is crucial as it is typically retained throughout the synthesis of this compound. For example, in the synthesis of chiral dihydroquinazolinones derived from (S)-phenylethylamine, the configuration of the stereogenic carbon from the 1-phenethyl moiety was assumed to be retained and was later corroborated by X-ray diffraction analysis. mdpi.com

MethodDescriptionApplication to Precursors
Single-Crystal X-ray Diffraction Provides the precise 3D arrangement of atoms in a crystal.Definitive assignment of (R) or (S) configuration, often after forming diastereomeric salts. nih.govspark904.nl
NMR Spectroscopy with Chiral Reagents Uses chiral derivatizing or solvating agents to create diastereomeric environments that can be distinguished by NMR.Assigns absolute configuration by analyzing differences in chemical shifts. nih.govnih.gov
Chiroptical Methods (e.g., Liquid Crystals) Utilizes the interaction of chiral molecules with polarized light or other chiral systems.The absolute configuration of a precursor amine determines the handedness of a resulting cholesteric liquid crystal. walisongo.ac.id

Computational and Theoretical Investigations of N 4 Methoxybenzyl 1 Phenylethanamine

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Structure of Related Amine and Imine Compounds

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. researchgate.net By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles.

In studies of related N-benzylated amines and aromatic imines, DFT methods, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to achieve accurate geometric parameters. researchgate.netrsc.org For example, in a molecule like N-benzylaniline, calculations show that the C-N bond lengths are influenced by resonance effects within the molecule. researchgate.net The electronic structure of N-aryl amines is significantly affected by the nature and position of substituents on the aromatic rings. Electron-donating groups, such as the 4-methoxy group in the subject compound, are known to influence the electron density on the nitrogen atom and the adjacent aromatic system.

DFT calculations on aliphatic amines have shown that C-N bond lengths are typically around 1.47 Å, and this can increase upon protonation. mdpi.com These computational approaches are vital for understanding the fundamental geometric and electronic characteristics that govern the molecule's behavior. rsc.org

Table 1: Representative DFT-Calculated Geometrical Parameters for a Related Amine Scaffold (Note: Data is illustrative of typical values for related structures as calculated by DFT methods like B3LYP/6-311++G(d,p))

ParameterBond/AngleTypical Calculated Value
Bond LengthC-N~1.47 Å
Bond LengthC=N (Imine)~1.28 Å
Bond AngleC-N-C~112-118°
Bond AngleC-C-N~110-114°

This interactive table is based on representative data from computational studies on related amine and imine structures. researchgate.netmdpi.com

HOMO-LUMO Analysis and Electronic Transition Predictions for Related Systems

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and biological activity, as it requires less energy to undergo electronic transitions. nih.gov Computational studies on complex Schiff bases and other N-aryl compounds have shown that the distribution of HOMO and LUMO orbitals is often spread across the aromatic rings and the nitrogen-containing functional groups. nih.govnih.govresearchgate.net This distribution indicates the regions involved in charge transfer processes.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. rsc.orgnih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Note: These values are representative of those obtained for related aromatic amine and Schiff base compounds in DFT studies.)

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--5.0 to -6.0
LUMO EnergyELUMO--1.0 to -2.0
Energy GapΔEELUMO - EHOMO3.0 to 5.0
Chemical Hardnessη(ELUMO - EHOMO) / 21.5 to 2.5
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.0 to -4.0
Electrophilicity Indexωμ² / (2η)1.8 to 3.6

This interactive table is compiled from typical data presented in computational chemistry literature for related systems. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction in Related Amine Derivatives

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. libretexts.org It projects the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. rsc.orgavogadro.cc

MEP maps are invaluable for predicting a molecule's reactivity and intermolecular interaction sites. deeporigin.com

Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like nitrogen or oxygen.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to heteroatoms.

Green/Yellow Regions : Represent neutral or weakly polarized areas of the molecule.

For amine derivatives, MEP analysis typically shows a region of negative potential (red) around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and hydrogen bonding. rsc.orgnih.gov The hydrogen atoms on the amine group and the aromatic rings generally show positive potential (blue). nih.gov This detailed charge mapping helps predict how the molecule will interact with biological targets like receptors or enzymes. deeporigin.com

Prediction of Spectroscopic Parameters via Quantum Chemical Methods for N-Alkylated Amines

Quantum chemical methods are widely used to predict various spectroscopic parameters, which aids in the interpretation of experimental data. By calculating properties like vibrational frequencies and nuclear magnetic shielding constants, researchers can simulate spectra that can be compared with those obtained from techniques like FT-IR, Raman, and NMR spectroscopy. researchgate.net

For N-alkylated amines, DFT calculations can accurately predict the vibrational modes associated with C-N stretching, N-H bending, and aromatic ring vibrations. researchgate.net A comparison between the computed and experimental spectra can confirm the molecular structure and assignments of specific spectral bands. mdpi.com

Chirality and Conformational Analysis through Computational Modeling

N-(4-methoxybenzyl)-1-phenylethanamine possesses a chiral center at the carbon atom of the 1-phenylethyl group, meaning it can exist as two non-superimposable mirror images (enantiomers). The specific three-dimensional arrangement, or conformation, of the molecule is critical to its biological activity.

Computational modeling is an essential tool for exploring the conformational landscape of chiral molecules. kent.ac.uk Methods ranging from semi-empirical (like MNDO) to high-level ab initio and DFT calculations are used to map the potential energy surface as a function of bond rotations. nih.govresearchgate.net For phenylethylamine derivatives, a key area of study is the rotation around the C-C bond of the ethylamine (B1201723) side chain. researchgate.net

These studies often identify several low-energy conformers. For simple phenylethylamines, computations have shown that while an extended (trans) conformation is often favored in solution, a folded (gauche) conformation can be the most stable for an isolated molecule. researchgate.net This gauche conformer can be stabilized by a weak, non-covalent interaction between the amine group's lone pair and the π-electrons of the aromatic ring (an N-H···π interaction). researchgate.net Understanding the preferred conformations and the energy barriers between them is crucial for explaining how the molecule interacts with chiral biological systems. osti.gov

Derivatization and Synthetic Utility of N 4 Methoxybenzyl 1 Phenylethanamine

Role as a Chiral Building Block in Complex Molecule Synthesis

Chiral building blocks are essential in modern organic synthesis, particularly for the preparation of enantiomerically pure pharmaceuticals and other biologically active molecules. The stereochemistry of a drug is crucial as different enantiomers can exhibit different pharmacological activities and toxicities. N-(4-methoxybenzyl)-1-phenylethanamine, particularly in its enantiomerically pure forms, serves as a valuable chiral synthon.

The utility of this compound as a chiral building block stems from the predetermined stereochemistry at the 1-phenylethyl moiety. This chiral center can be used to induce stereoselectivity in subsequent reactions, a common strategy in asymmetric synthesis. The amine group provides a reactive handle for introducing the chiral fragment into a larger molecule.

For instance, in the synthesis of complex molecules, the phenylethylamine core can be incorporated to control the stereochemical outcome of reactions at adjacent centers. The bulky nature of the N-(4-methoxybenzyl) group can also play a role in directing the approach of reagents, thereby influencing the stereoselectivity of a transformation.

The synthesis of chiral ligands for asymmetric catalysis is another area where chiral amines like this compound are employed. These ligands, often in complex with a metal center, are capable of catalyzing reactions to produce a desired enantiomer in high excess.

N-Alkylation and Further Functionalization Pathways of this compound

The secondary amine functionality of this compound is a key site for derivatization, with N-alkylation being a primary pathway for its functionalization. This reaction involves the substitution of the hydrogen atom on the nitrogen with an alkyl group, leading to the formation of a tertiary amine.

A variety of methods can be employed for the N-alkylation of secondary amines, including:

Reductive Amination: This is a widely used method that involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. This two-step, one-pot process forms an iminium ion intermediate, which is then reduced to the tertiary amine.

Nucleophilic Substitution: Reaction with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) can also achieve N-alkylation. The amine acts as a nucleophile, displacing the halide from the alkylating agent. A base is often added to neutralize the hydrogen halide formed during the reaction.

"Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This is a more atom-economical and environmentally friendly approach that uses alcohols as alkylating agents. A catalyst, typically based on a transition metal like ruthenium or iridium, temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the borrowed hydrogen is returned to complete the catalytic cycle.

Beyond simple alkylation, the secondary amine can undergo other functionalization reactions, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Arylation: Coupling with aryl halides, often catalyzed by transition metals like palladium or copper (e.g., Buchwald-Hartwig amination), to form triarylamines.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

These functionalization pathways allow for the elaboration of the this compound scaffold into a diverse range of more complex structures with potential applications in various fields of chemistry.

Functionalization Pathway Reagents Product Type
N-AlkylationAlkyl halide, BaseTertiary amine
Reductive AminationAldehyde/Ketone, Reducing agentTertiary amine
"Borrowing Hydrogen"Alcohol, Transition metal catalystTertiary amine
AcylationAcyl chloride/AnhydrideAmide
ArylationAryl halide, Palladium/Copper catalystTriarylamine

Applications as a Precursor for Pharmaceutical Intermediates (e.g., in the context of related formoterol (B127741) synthesis)

One of the most significant applications of chiral amines structurally related to this compound is in the synthesis of pharmaceutical intermediates. A prominent example is the synthesis of (R,R)-formoterol, a long-acting β2-agonist used in the management of asthma and chronic obstructive pulmonary disease (COPD). nih.gov

The formoterol molecule has two chiral centers, and the (R,R)-enantiomer is the most pharmacologically active isomer. nih.gov The synthesis of enantiomerically pure (R,R)-formoterol often relies on the use of a chiral amine precursor to set one of the stereocenters. A key intermediate in some synthetic routes is (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a close analog of the subject compound. nih.gov

The general synthetic strategy involves the coupling of this chiral amine with a second chiral fragment, an epoxide. The N-alkylation of the secondary amine by the epoxide is a crucial step in assembling the carbon skeleton of the final drug molecule.

Illustrative Synthetic Scheme for (R,R)-Formoterol using a Chiral Amine Precursor:

Step Reaction Purpose Key Reagents
1Reductive aminationSynthesis of the chiral amine intermediatep-methoxyphenylacetone, (R)-α-methylbenzylamine, Pt/C, H₂
2DeprotectionRemoval of the chiral auxiliaryPd/C, H₂
3BenzylationIntroduction of the N-benzyl groupBenzaldehyde, Pt/C, H₂
4CouplingN-alkylation with an epoxide(R)-4-(benzyloxy)-3-formamidostyrene oxide
5DeprotectionRemoval of protecting groupsPd/C, H₂

This application highlights the critical role of this compound and its analogs as high-value intermediates in the pharmaceutical industry. The ability to introduce a specific stereochemistry early in a synthetic sequence is a key advantage of using such chiral building blocks.

Supramolecular Interactions and Assemblies involving this compound

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The structure of this compound, with its combination of aromatic rings, a secondary amine, and a methoxy (B1213986) group, allows it to participate in a variety of supramolecular interactions.

The potential non-covalent interactions involving this compound include:

Hydrogen Bonding: The secondary amine group can act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the nitrogen). This can lead to the formation of self-assemblies, such as dimers or chains, in the solid state or in non-polar solvents. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor.

π-π Stacking: The two aromatic rings (the phenyl and the 4-methoxybenzyl groups) can interact with each other or with aromatic rings of neighboring molecules through π-π stacking interactions. These interactions can be either face-to-face or edge-to-face.

These non-covalent interactions can influence the physical properties of the compound, such as its melting point, solubility, and crystal packing. The study of the crystal structure of this compound and its derivatives can provide valuable insights into the nature and geometry of these supramolecular assemblies. The understanding and control of these interactions are central to the field of crystal engineering, which aims to design and synthesize new solid materials with desired properties.

Interaction Type Participating Groups Potential Supramolecular Motif
Hydrogen BondingN-H (donor), N (acceptor), O (acceptor)Dimers, chains, networks
π-π StackingPhenyl ring, 4-methoxybenzyl ringStacked columnar structures
C-H···π InteractionsAromatic C-H, Aliphatic C-H, π-systemsInterlocking networks

Future Directions in Research on N 4 Methoxybenzyl 1 Phenylethanamine

Development of Novel Stereoselective Synthetic Routes

A primary focus of future research will be the development of innovative and efficient stereoselective synthetic routes for N-(4-methoxybenzyl)-1-phenylethanamine. Current methods, while effective, often present challenges in terms of yield, stereoselectivity, and cost-effectiveness for large-scale production. One patented method involves the use of (R)-α-methylphenethylamine as a chiral auxiliary in a reaction with p-methoxyphenylacetone, followed by hydrogenation and subsequent reactions to yield the desired product. google.com This approach aims to provide higher yields and better stereoselectivity under mild conditions, making it suitable for industrial applications. google.com

Future research will likely concentrate on asymmetric synthesis strategies. These could involve the use of chiral catalysts, such as transition metal complexes with chiral ligands, to induce stereoselectivity in the key bond-forming steps. Additionally, biocatalytic methods employing enzymes like lipases are being explored for their high enantioselectivity, though challenges in optical purity and scalability remain. google.com The development of novel chiral auxiliaries and reagents that can be easily introduced and removed will also be a significant area of investigation.

Table 1: Comparison of Potential Stereoselective Synthetic Approaches

Synthetic ApproachPotential AdvantagesPotential Challenges
Chiral Auxiliary-Induced Synthesis Established methodology, predictable stereochemical outcomes.Stoichiometric use of expensive auxiliaries, additional protection/deprotection steps.
Asymmetric Catalysis High catalytic efficiency, low catalyst loading, potential for high enantioselectivity.Catalyst sensitivity, optimization of reaction conditions, cost of ligands.
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Enzyme stability, substrate scope limitations, potential for low yields.

Advanced Spectroscopic Characterization Techniques

A deeper understanding of the structural and electronic properties of this compound and related substituted phenylethylamines necessitates the application of advanced spectroscopic techniques. While standard methods like NMR and IR spectroscopy provide fundamental structural information, more sophisticated approaches can offer greater insight.

High-resolution mass spectrometry (HRMS) techniques, such as quadrupole time-of-flight mass spectrometry (UPLC-QTOF-MS), are crucial for the characterization of phenethylamines, allowing for the determination of elemental formulae and the identification of characteristic fragmentation patterns. nih.govojp.gov Computational methods, including Density Functional Theory (DFT), are increasingly being used in conjunction with experimental spectroscopy to predict and interpret spectral data, providing a more comprehensive understanding of the molecule's properties. researchgate.net Future research will likely involve the use of techniques like Raman spectroscopy, which has shown high distinguishing ability for phenethylamine (B48288) regioisomers and structural analogues. researchgate.net

Table 2: Advanced Spectroscopic Techniques for Phenylethylamine Characterization

TechniqueInformation ProvidedFuture Research Focus
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination, elemental composition, fragmentation pathways. nih.govDevelopment of mass defect filters and statistical comparison methods for identification. ojp.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation, conformational analysis.Application of 2D and solid-state NMR for complex structural analysis.
Raman Spectroscopy Vibrational modes, fingerprinting of isomers and analogues. researchgate.netDevelopment of portable Raman systems for in-field analysis.
Computational Spectroscopy (e.g., DFT) Prediction of spectra, assignment of vibrational modes, electronic properties. researchgate.netIntegration with experimental data for more accurate structural and electronic characterization. kent.ac.uk

Deeper Mechanistic Insights into Reactivity

Future investigations will aim to provide a more profound understanding of the reaction mechanisms involving this compound. This includes studying its role as a chiral auxiliary or ligand in asymmetric reactions. Research has shown that related chiral amines can induce diastereoselectivity in reactions such as the addition of organometallic reagents to imines. researchgate.net

Kinetic studies, computational modeling, and in-situ spectroscopic monitoring will be instrumental in elucidating reaction pathways, identifying key intermediates, and understanding the factors that govern stereoselectivity. A detailed mechanistic understanding will enable the rational design of more efficient and selective synthetic methodologies.

Exploration of its Role in Advanced Materials or Catalysis

The potential application of this compound and its derivatives in the fields of advanced materials and catalysis is a burgeoning area of research. Its structural features, including the chiral center and the aromatic rings, make it an interesting candidate for the development of novel ligands for asymmetric catalysis.

Future work could explore the incorporation of this moiety into metal-organic frameworks (MOFs) or polymers to create chiral stationary phases for chromatography or heterogeneous catalysts for asymmetric transformations. The synthesis of Schiff bases derived from this compound could lead to new classes of ligands with unique coordination properties. researchgate.net

Investigation in Chemo- and Biocatalysis Applications

The integration of chemocatalysis and biocatalysis offers a powerful approach to developing novel and efficient synthetic routes. researchgate.net this compound could play a role in this synergistic field. For instance, it could be used as a chiral resolving agent in combination with enzymatic kinetic resolutions.

Future research may focus on developing hybrid catalyst systems where an enzyme performs a highly selective transformation on a substrate, and a chemocatalyst containing a ligand derived from this compound carries out a subsequent transformation in a one-pot process. researchgate.net The use of biocatalysts, such as enzymes, is also being explored for the synthesis of various compounds, and this compound could serve as a precursor or intermediate in such processes. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.